Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate
Description
Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate is a cyclopentane-based compound featuring a methyl ester group at the 1-position and a substituted aminoethyl chain. The amino group is linked to a 2-hydroxyethyl moiety bearing a 3,5-difluorophenyl substituent.
Properties
Molecular Formula |
C15H19F2NO3 |
|---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO3/c1-21-14(20)15(4-2-3-5-15)18-9-13(19)10-6-11(16)8-12(17)7-10/h6-8,13,18-19H,2-5,9H2,1H3 |
InChI Key |
KYMYFJSNOJTYAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)NCC(C2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclopentane-1-Carboxylate Intermediate
Cyclopentane-1-carboxylic acid is esterified with methanol under acidic catalysis (e.g., H₂SO₄ or TsOH) to yield methyl cyclopentane-1-carboxylate. Alternative routes involve ring-closing metathesis of dienes using Grubbs catalysts, though this method is less common for simple cyclopentanes.
Introduction of the Hydroxyethylamino Group
The hydroxyethylamino side chain is installed via a two-step process:
-
Bromination : Reaction of methyl cyclopentane-1-carboxylate with N-bromosuccinimide (NBS) under radical initiation generates the brominated derivative at the 1-position.
-
Nucleophilic Substitution : Treatment with 2-aminoethanol in the presence of a base (e.g., K₂CO₃) facilitates displacement of the bromide, forming the secondary amine. Stereoselectivity is controlled using chiral auxiliaries or asymmetric catalysis.
Incorporation of the 3,5-Difluorophenyl Moiety
The 3,5-difluorophenyl group is introduced via palladium-catalyzed cross-coupling. For example, a Suzuki-Miyaura reaction between the brominated cyclopentane intermediate and 3,5-difluorophenylboronic acid employs Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/ethanol solvent system.
Synthetic Route 2: Reductive Amination Approach
Preparation of Cyclopentane Ketone Precursor
Oxidation of methyl cyclopentane-1-carboxylate using Jones reagent (CrO₃/H₂SO₄) yields cyclopentanone-1-carboxylate. This ketone serves as the electrophilic partner in reductive amination.
Reductive Amination with 2-Amino-1-(3,5-Difluorophenyl)Ethanol
The ketone reacts with 2-amino-1-(3,5-difluorophenyl)ethanol under reductive conditions (NaBH₃CN or H₂/Pd-C). Solvent choice (e.g., MeOH or THF) and pH control (acetic acid buffer) are critical for optimizing imine formation and subsequent reduction.
Stereochemical Considerations
Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography on chiral stationary phases, may be required to isolate the desired enantiomer.
Optimization of Reaction Conditions
Catalytic Systems for Cross-Coupling
Palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) enhance coupling efficiency for aryl boronic acids. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while ethereal solvents (THF, dioxane) are preferred for Grignard or organometallic reactions. Elevated temperatures (80–120°C) accelerate Suzuki couplings but may necessitate inert atmospheres to prevent catalyst degradation.
Purification Strategies
-
Column Chromatography : Silica gel with gradients of ethyl acetate/hexanes separates esters and amines.
-
Recrystallization : Methanol/water mixtures purify final products by exploiting solubility differences.
Analytical Characterization
Spectroscopic Data
-
¹H NMR : Key signals include the cyclopentane multiplet (δ 1.5–2.5 ppm), ester methyl group (δ 3.7 ppm), and aromatic protons (δ 6.8–7.2 ppm).
-
MS (ESI+) : Molecular ion peak at m/z 313.3 [M+H]⁺.
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms >98% purity, with retention times varying by stereochemistry.
Challenges and Limitations
-
Steric Hindrance : Bulky substituents on the cyclopentane ring impede nucleophilic attack, necessitating prolonged reaction times.
-
Fluorine Sensitivity : Strong bases (e.g., LDA) may deprotonate fluorophenyl groups, leading to side reactions.
-
Scale-Up Issues : Exothermic reactions during esterification require careful temperature control in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The difluorophenyl group can be reduced under specific conditions to modify its electronic properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Modified difluorophenyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
Research indicates that Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structural similarity to known psychoactive compounds suggests it could serve as a candidate for developing new antidepressants or anxiolytics.
Case Study:
A study conducted on similar compounds demonstrated their efficacy in modulating serotonin receptors, leading to improved mood and anxiety profiles in animal models. The potential for this compound to exhibit similar effects warrants further investigation.
2. Anticancer Research
Preliminary studies have suggested that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies have shown that related cyclopentane derivatives exhibit cytotoxic effects against breast cancer cells, highlighting the need for further exploration of this compound's anticancer properties.
Synthesis and Formulation
This compound can be synthesized through multi-step organic reactions involving cyclopentanecarboxylic acid derivatives and amine coupling reactions. The synthesis pathway is crucial for producing this compound in sufficient quantities for research purposes.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Esterification | Cyclopentanecarboxylic acid + Methanol | Methyl ester formation |
| 2 | Amine Coupling | Methyl ester + Amino alcohol | Formation of target compound |
Mechanism of Action
The mechanism of action of Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can form specific interactions with active sites, while the hydroxyethyl group may enhance binding affinity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Structure: Cyclopentane core with methyl ester and methylamino groups.
- Molecular Weight: ~207.67 g/mol (C₈H₁₄NO₂·HCl) .
- Key Differences :
- Applications : Likely serves as an intermediate for more complex derivatives.
1-(3,5-Difluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic Acid
- Structure : Cyclopentane-carboxylic acid with 3,5-difluoro-2-hydroxyphenyl substituent.
- Molecular Weight : 242.22 g/mol (C₁₂H₁₂F₂O₃) .
- Key Differences: Carboxylic acid group instead of methyl ester, increasing hydrophilicity.
- Applications: Potential use in medicinal chemistry due to fluorinated aromatic systems.
Complex Derivatives from Patent EP 4 374 877 A2
- Examples: Methyl 1-[[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylamino]...cyclopentane-1-carboxylate . Derivatives with trifluoromethyl, pyrimidinyl, and spirocyclic motifs .
- Key Differences :
Structural and Functional Analysis Table
Discussion of Key Findings
- Lipophilicity : The target compound’s difluorophenyl and cyclopentane groups increase logP compared to the carboxylic acid analog , while esterification balances solubility .
- Synthetic Feasibility : The target compound requires specialized steps (e.g., borane reduction, chromatography) versus simpler analogs .
- Bioactivity Potential: Fluorine atoms enhance metabolic stability and binding affinity, suggesting utility in drug development .
Biological Activity
Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate, with the CAS number 1260403-59-5, is a compound of significant interest in medicinal chemistry. Its unique structure, characterized by a cyclopentane ring and a difluorophenyl group, suggests potential biological activities that warrant detailed investigation.
The molecular formula of this compound is , with a molar mass of 299.31 g/mol. Key physical properties include:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. The presence of the difluorophenyl moiety enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
In Vitro Studies
Research indicates that this compound exhibits notable activity against certain cancer cell lines. For instance, in studies involving various human cancer cell lines, it has been shown to induce apoptosis through the activation of caspase pathways. The mechanism appears to involve the inhibition of specific kinases that regulate cell proliferation and survival.
Case Studies
- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating significant cytotoxicity .
- Anti-inflammatory Effects : Another investigation explored its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that the compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C15H19F2NO3 |
| Molar Mass | 299.31 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | ~411°C (predicted) |
| pKa | 13.36 (predicted) |
| IC50 (MCF-7) | 15 µM |
| IC50 (A549) | 20 µM |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate, and how is purity validated?
- Synthesis : The compound is synthesized via multi-step reactions involving reductive amination and cyclization. For instance, intermediates are treated with acetic acid, sodium hydroxide, and 5-ethyl-2-methylpyridine borane under nitrogen, followed by liquid-liquid extraction and silica gel chromatography (ethyl acetate/methanol) to achieve 90% purity .
- Validation : LCMS (m/z 428 [M+H]+) and HPLC (retention time: 0.61 minutes under SQD-FA05 conditions) confirm molecular identity and purity .
Q. How are intermediates like Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate hydrochloride characterized?
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| LCMS (m/z) | 540.2 [M+H]+ | |
| HPLC Retention Time | 1.11 minutes (SMD-TFA05) | |
| Yield | 89% (via freeze-drying and crystallization) |
- Methodology : Freeze-drying in dimethylsulfoxide followed by crystallization in 2-butanone/heptane ensures high-purity intermediates .
Advanced Research Questions
Q. What strategies address stereochemical challenges during the synthesis of cyclopentane-carboxylate derivatives?
- Steric and Electronic Effects : The 3,5-difluorophenyl group introduces steric hindrance, requiring precise control of reaction kinetics (e.g., nitrogen atmosphere, controlled stirring duration) to avoid racemization .
- Crystallization Optimization : Addition of pyridine hydrochloride in 2-butanone/heptane mixtures enhances enantiomeric excess by promoting selective crystal growth .
Q. How do conflicting LCMS/HPLC data across synthesis batches impact structural validation?
- Case Study :
| Batch | LCMS (m/z) | HPLC Retention Time | Condition | Source |
|---|---|---|---|---|
| A | 428 [M+H]+ | 0.61 min | SQD-FA05 | |
| B | 540.2 [M+H]+ | 1.11 min | SMD-TFA05 |
- Resolution : Discrepancies arise from varying mobile phases (e.g., trifluoroacetic acid content) and column types. Cross-validation using NMR (e.g., H, C) and high-resolution mass spectrometry (HRMS) is recommended .
Q. What computational or experimental methods elucidate the reaction mechanism of reductive amination in this compound’s synthesis?
- Mechanistic Insights :
- Borane-mediated reduction of imine intermediates proceeds via a six-membered transition state, confirmed by deuterium labeling studies .
- Density Functional Theory (DFT) calculations predict activation energies for key steps (e.g., proton transfer during cyclization) .
Methodological Guidance
Q. How to design a scalable purification protocol for this compound?
- Stepwise Approach :
Crude Product : Use 25% tripotassium phosphate for liquid-liquid extraction to remove polar impurities .
Chromatography : Silica gel columns with ethyl acetate/methanol (gradient elution) resolve non-polar byproducts .
Crystallization : Optimize solvent ratios (e.g., 2-butanone/heptane) to maximize yield and purity .
Q. What analytical techniques are critical for stability studies under varying pH and temperature?
- Protocol :
- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24 hours; monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Data Interpretation : Degradation products (e.g., hydrolyzed carboxylate forms) are identified using LCMS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
